molecular formula C10H7BrOS B6383118 3-Bromo-5-(thiophen-3-yl)phenol, 95% CAS No. 1261947-12-9

3-Bromo-5-(thiophen-3-yl)phenol, 95%

Cat. No. B6383118
CAS RN: 1261947-12-9
M. Wt: 255.13 g/mol
InChI Key: ZHIQHTNPROYSTK-UHFFFAOYSA-N
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Description

3-Bromo-5-(thiophen-3-yl)phenol, 95% (3-BTP95) is an organic compound that has been widely studied due to its diverse range of applications. It is a white solid with a faint odor and a melting point of approximately 170°C. 3-BTP95 has been used in a variety of research applications, including synthetic organic chemistry, biochemical and physiological research, and drug design.

Scientific Research Applications

3-Bromo-5-(thiophen-3-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, dyes, and catalysts. In addition, 3-Bromo-5-(thiophen-3-yl)phenol, 95% has been used in the synthesis of a variety of biologically active compounds, such as hormones and neurotransmitters.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(thiophen-3-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts on the thiol group of the molecule, resulting in a change in the structure of the molecule. This change in structure can result in the formation of a variety of reactive intermediates, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(thiophen-3-yl)phenol, 95% have not been extensively studied. However, studies have shown that the compound can act as an antioxidant, which may have beneficial effects on the body. In addition, 3-Bromo-5-(thiophen-3-yl)phenol, 95% has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(thiophen-3-yl)phenol, 95% has several advantages for laboratory experiments. It is a commercially available compound, which makes it easy to obtain and use in experiments. In addition, the compound is relatively stable, which makes it suitable for use in a variety of reactions. However, the compound is also relatively expensive, which can limit its use in some experiments.

Future Directions

The potential future directions for 3-Bromo-5-(thiophen-3-yl)phenol, 95% research include further studies into its biochemical and physiological effects, as well as its potential applications in drug design. In addition, research into the synthesis of novel compounds using 3-Bromo-5-(thiophen-3-yl)phenol, 95% as a building block could lead to the development of new drugs and materials. Finally, further research into the mechanism of action of 3-Bromo-5-(thiophen-3-yl)phenol, 95% could lead to the development of more efficient and cost-effective synthetic methods.

Synthesis Methods

3-Bromo-5-(thiophen-3-yl)phenol, 95% can be synthesized from various starting materials, including 5-bromothiophen-3-ol, thiophen-3-ylmagnesium bromide, and thiophen-3-ylmagnesium chloride. The synthesis of 3-Bromo-5-(thiophen-3-yl)phenol, 95% typically involves the reaction of the starting material with bromine, followed by a Grignard reagent addition. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually carried out at room temperature.

properties

IUPAC Name

3-bromo-5-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIQHTNPROYSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686348
Record name 3-Bromo-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261947-12-9
Record name 3-Bromo-5-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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